

## Introduction: The Critical Role of Characterization for 3-(3,4-Difluorophenyl)azetidine

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Compound of Interest
Compound Name: 3-(3,4-Difluorophenyl)azetidine
Cat. No.: B584684

**3-(3,4-Difluorophenyl)azetidine** is a vital heterocyclic building block in modern medicinal chemistry. The azetidine ring, a four-membered saturated four-membered ring, is known for its metabolic stability, solubility, and receptor binding affinity.<sup>[1][2]</sup> Its difluorophenyl substituent further modulates lipophilicity and electronic properties, making it a valuable component in the synthesis of pharmaceutical ingredients (APIs).<sup>[3]</sup>

Given its role as a key pharmaceutical intermediate, the unambiguous confirmation of its structure, identity, and purity is paramount.<sup>[4]</sup> The quality of the compound is crucial, as impurities originating from the synthesis, such as isomers, by-products, or residual solvents, can have unintended pharmacological effects or complications.

This comprehensive application guide provides a suite of detailed analytical protocols for the robust characterization of **3-(3,4-Difluorophenyl)azetidine**. The methods detailed herein are designed to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system. The methods detailed herein are designed to ensure the highest standards of scientific integrity.

## Part 1: Structural Elucidation and Identity Confirmation

The primary objective is to confirm that the synthesized molecule is indeed **3-(3,4-Difluorophenyl)azetidine**. A combination of spectroscopic techniques will be used to analyze the sample and provide confident identification.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution.<sup>[7]</sup> By analyzing the magnet environment, connectivity, and spatial relationships of atoms within the molecule. For this compound, <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR are essential.<sup>[8]</sup>

- Sample Preparation: Accurately weigh 5-10 mg of the **3-(3,4-Difluorophenyl)azetidine** sample and dissolve it in approximately 0.6 mL of a deuterated solvent until fully dissolved.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a standard proton spectrum.
  - Expected Resonances: The spectrum is expected to show signals corresponding to the aromatic protons on the difluorophenyl ring and the aliphatic protons. Proton-proton and proton-fluorine coupling. Azetidine protons will typically appear as multiplets in the aliphatic region.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Expected Resonances: Signals will correspond to each unique carbon atom. The carbons attached to fluorine will show characteristic splitting (C2F).
- <sup>19</sup>F NMR Acquisition:
  - Acquire a proton-decoupled <sup>19</sup>F spectrum.
  - Expected Resonances: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, likely appearing as doublets.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts and integrate the peaks to determine the relative amounts of each chemical species.

Causality: The choice of multiple NMR experiments ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ ) provides a complete picture of the molecule's backbone and key substituents.  $^{19}\text{F}$  N fluorine atoms, a key feature of this molecule.[9]

## Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.[4] Electrospray typically yielding the protonated molecular ion  $[\text{M}+\text{H}]^+$ .

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
- Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (QTOF) or a single quadrupole instr
- Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
- MS Acquisition:
  - Operate the instrument in positive ion mode to detect the  $[\text{M}+\text{H}]^+$  ion.
  - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-400).
  - The theoretical monoisotopic mass of  $\text{C}_9\text{H}_9\text{F}_2\text{N}$  is 169.0703. The expected  $[\text{M}+\text{H}]^+$  ion would be at m/z 170.0781.
- Data Analysis: Identify the peak corresponding to the protonated molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Causality: ESI is chosen for its ability to generate intact molecular ions with minimal fragmentation, providing a clear and accurate molecular weight determination and connectivity data from NMR.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[11] It serves as a complementary technique to NMR.

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
- Spectrum Acquisition: Collect the spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ . Acquire a background spectrum first and subtract it from the sample spectrum.
- Data Analysis: Identify characteristic absorption bands.
  - N-H stretch: A moderate peak around 3300-3400  $\text{cm}^{-1}$  (secondary amine).
  - Aromatic C-H stretch: Peaks just above 3000  $\text{cm}^{-1}$ .
  - Aliphatic C-H stretch: Peaks just below 3000  $\text{cm}^{-1}$ .
  - Aromatic C=C stretch: Peaks in the 1500-1600  $\text{cm}^{-1}$  region.
  - C-F stretch: Strong, characteristic bands typically in the 1100-1300  $\text{cm}^{-1}$  region.

Causality: ATR-FTIR is a fast, non-destructive technique that requires minimal sample preparation.[8] It provides a unique "fingerprint" of the molecule, highlighting the presence and nature of functional groups, particularly the crucial C-F bonds.

## Part 2: Purity and Impurity Profiling

Purity is a critical quality attribute for any pharmaceutical intermediate.[6] Chromatographic methods are the gold standard for separating the main components of a mixture.

### High-Performance Liquid Chromatography (HPLC)

Reverse-Phase HPLC (RP-HPLC) is the primary method for assessing the purity of **3-(3,4-Difluorophenyl)azetidine**.[7][12] It separates compounds based on their hydrophobicity.

Caption: HPLC workflow from preparation to data analysis.

- Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).
- Chromatographic Conditions:
  - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).[\[13\]](#)
  - Mobile Phase A: 0.1% Phosphoric acid in Water.
  - Mobile Phase B: Acetonitrile.
- Gradient Elution: A typical gradient might be: 0-2 min (10% B), 2-20 min (10% to 90% B), 20-25 min (90% B), 25-26 min (90% to 10% B), 26-30 min (10% B).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10  $\mu$ L.

- Sample Preparation:
  - Diluent: Acetonitrile/Water (50:50 v/v).
  - Test Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.
- Analysis Procedure:
  - Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
  - Perform a blank injection (diluent only) to ensure a clean baseline.
  - Inject the test solution and record the chromatogram.
- Purity Calculation:
  - Integrate all peaks in the chromatogram.
  - Calculate the purity using the area percent method:
    - Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Causality: A gradient elution is chosen to ensure that both early-eluting (more polar) and late-eluting (more non-polar) impurities can be resolved and hydrophobic retention for the aromatic ring, while the acidic mobile phase ensures the azetidine nitrogen is protonated, leading to sharp, symmetrical

Parameter	Typical Value
Column	C18, 250x4.6 mm, 5 $\mu$ m
Mobile Phase	Acetonitrile / Acidified Water
Detection (UV)	254 nm
Flow Rate	1.0 mL/min
Temperature	30 °C

## Part 3: Elemental Composition Confirmation

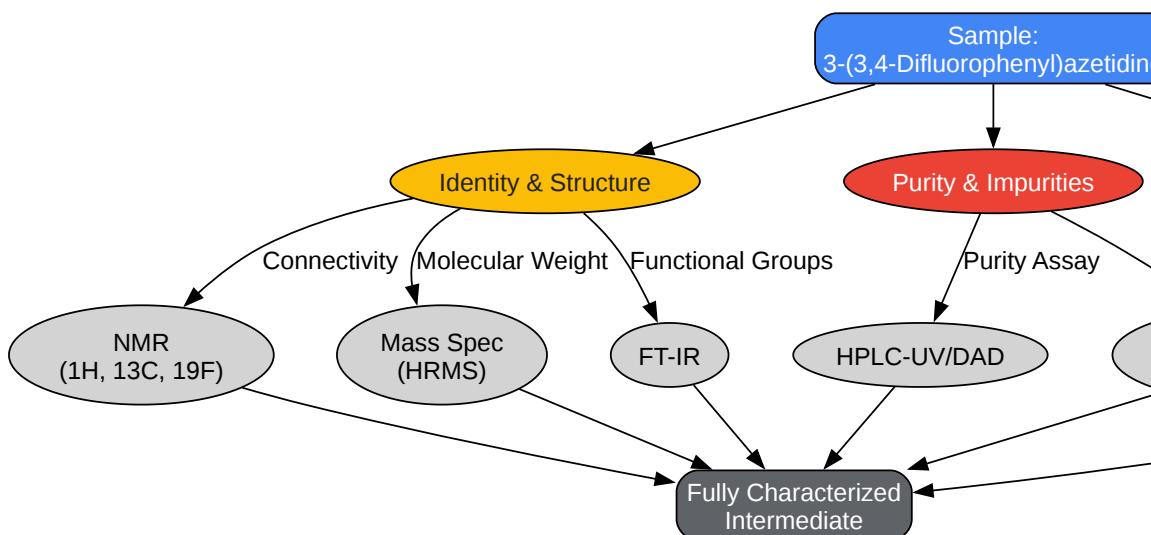
Elemental analysis provides a fundamental check on the empirical formula of the compound by determining the mass percentages of its constituent elements.

## CHN Elemental Analysis

This technique determines the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N). For fluorinated compounds, special considerations are necessary.

- Instrumentation: A modern elemental analyzer based on dynamic flash combustion.[16]
- Sample Preparation: Accurately weigh approximately 1-2 mg of the dry sample into a tin container.
- Combustion: The sample is dropped into a combustion reactor heated to ~900-1000 °C in the presence of a pulse of pure oxygen.
- Fluorine Adsorption: The combustion gases pass through a specialized layer of an adsorber (e.g., FluoAdso) that traps reactive fluorine species, protecting the instrument and ensuring accurate results and instrument longevity.
- Gas Separation and Detection: The resulting gases (N<sub>2</sub>, CO<sub>2</sub>, H<sub>2</sub>O) are carried by a helium stream through a reduction reactor, separated on a GC column, and detected.
- Calculation: The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.
- Comparison: Compare the experimental percentages with the theoretical values for C<sub>9</sub>H<sub>9</sub>F<sub>2</sub>N.
  - Theoretical Values: C = 63.89%, H = 5.36%, N = 8.28%.

Causality: Dynamic flash combustion is a rapid and highly efficient method for converting the entire sample into analyzable gases.[17] The inclusion of hydrofluoric acid (HF) and other species would form, leading to inaccurate results and damage to the instrument.[16][18]



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Caption: A multi-pronged strategy for complete characterization.

## Conclusion

The analytical characterization of **3-(3,4-Difluorophenyl)azetidine** requires a multi-technique approach to ensure its identity, purity, and quality as a pharmaceutical intermediate. The combination of NMR and MS for structural elucidation, and HPLC for chromatographic purity assessment, form a robust framework for quality control and research applications. This characterization strategy allows scientists to confidently use this critical building block in the development of next-generation therapeutics.

## References

- Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Novasol Biotech. [https://vertexaisearch.cloud/NxPPbTube3b7JNWEmFyIYtVX6lrC5cCP6CyyINdel7I82IEfsOMeJKQjHjTflKPdGJogPAa6TCRISpgJVJg02RQQdukhZPf\_b46PhdPfYYbUcBavdbCji9NsOJ4mdwOviGU\_nQb97NA==]

- Arborpharmchem. (2024, June 18). API Intermediates Production Purity. Arborpharmchem. [<https://vertexaisearch.cloud.google.com/grounding-api-yNEBkUvVV9bCgEr3C3KGDFAmEkzEA3DqAmPy72nfFPrO3sE8CdIg0TuaSRd3ICuWTJkIflPsUw15R9hhBrW96dQVEUmCrsh6LFflq6ourQym8Q>]
- Thermo Fisher Scientific. CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Thermo Fisher Scientific. [[https://ve-redirect/AUZIYQHsRXxGrNt1734GP7dwo6PghwR0gmJHy5HZ1wfcEILUdBslApW3R5R24\\_HCI08ST-DCxzRraCJ\\_dpc-4cumTeFyJln68aSOG0qYzRZWxQaySNFZuDddEweDxi7KKXAtImO1OaQuasyQJwIU9gdIF93uYC1lv0LODWL1jPmN1dsufhUAhqKd\\_uyRVWxdI](https://ve-redirect/AUZIYQHsRXxGrNt1734GP7dwo6PghwR0gmJHy5HZ1wfcEILUdBslApW3R5R24_HCI08ST-DCxzRraCJ_dpc-4cumTeFyJln68aSOG0qYzRZWxQaySNFZuDddEweDxi7KKXAtImO1OaQuasyQJwIU9gdIF93uYC1lv0LODWL1jPmN1dsufhUAhqKd_uyRVWxdI)]
- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [[https://vertexaisearch.cloud.google.com/grounding-api-0Pxflt0DyD3OyGhj-Ccsmq7fj3IkqPY3TMacXMu1mVlhfxVg9fmXaPCPmbcS3mOPWRaXu59k5t9F6ykiNs5ddFZnrPUvekf2w7v4Clvhj3qIBPfdpI\\_N70bHSQUWGXCqlipyVhh8OuCqCyNPJpKLXltK44sGkBr0k1d8h5aONSp9Pvnzb5dJz6vrLGg](https://vertexaisearch.cloud.google.com/grounding-api-0Pxflt0DyD3OyGhj-Ccsmq7fj3IkqPY3TMacXMu1mVlhfxVg9fmXaPCPmbcS3mOPWRaXu59k5t9F6ykiNs5ddFZnrPUvekf2w7v4Clvhj3qIBPfdpI_N70bHSQUWGXCqlipyVhh8OuCqCyNPJpKLXltK44sGkBr0k1d8h5aONSp9Pvnzb5dJz6vrLGg)]
- Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. *Journal of Pharmaceutical and Biomedical Analysis*, 4(6), 725 [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfmcei9GfwmV1WY3h-GnF2eX4KyUEcaovPerlw83zAH4Bu\_3\_bwHWHD5LUM64Lxw1ty0n7jkNRb32VFqRQU\_cd70QAYj6eeQ=]
- ChemCon GmbH. Identity determination and purity testing. ChemCon GmbH. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZs\\_j0Xko4TOrbx07DwdOB0FumN9BYxMcRROq1nnrQ2dj69qyLhSKAUpS8pLDVHPp-veQ\\_naoGh49C\\_z4Lqkpr9rSakgizT5\\_Vim3pcQdrx-empnI](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZs_j0Xko4TOrbx07DwdOB0FumN9BYxMcRROq1nnrQ2dj69qyLhSKAUpS8pLDVHPp-veQ_naoGh49C_z4Lqkpr9rSakgizT5_Vim3pcQdrx-empnI)]
- Scilit. (2026, January 4). Azetidines in medicinal chemistry: emerging applications and approved drugs. Scilit. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNMU26UoOvbNMkyuS9DMoZGzs17ONs87QIMpyrNcqkqWmXWIQRHuWx0GIW7O\\_Xfu8qe7Alt3H7FyIGSb6FOJ0D0bESZem4IpHgM=](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNMU26UoOvbNMkyuS9DMoZGzs17ONs87QIMpyrNcqkqWmXWIQRHuWx0GIW7O_Xfu8qe7Alt3H7FyIGSb6FOJ0D0bESZem4IpHgM=)]
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. *Journal of Medicinal and Chemical Sciences* [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyZYxqAd3aJmZQ2WeAlr04wB0ORNzhsVc-wt-xrn5JvhJgZlwsulyBQp\_zj3ZmBU0DfPPHeq6lx5n2wg8ZRH1OR1sf1SSDVpzHJTjkC0maPH4EfRgVwLJ6AXV1k8-o2IQ=]
- Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered ring. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDdkYcEzBuhy8es528Z1yT2gx-F09skXpSFaX7h0bUz5SIFNMuGQBjn5cCDNTVQEeDPoh4kdv0Y45s8L7GCpqCASH351HC9trqFId\\_PJF6o054aD95g5Z\\_fnuYF\\_Hj6bwL7YkU5xASMo=](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDdkYcEzBuhy8es528Z1yT2gx-F09skXpSFaX7h0bUz5SIFNMuGQBjn5cCDNTVQEeDPoh4kdv0Y45s8L7GCpqCASH351HC9trqFId_PJF6o054aD95g5Z_fnuYF_Hj6bwL7YkU5xASMo=)]
- Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Mesopotamian Journal of Chemistry [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5PMHSmabW0dh1RMSCchiKq4OqXTQcRb4DqN0lm-QAeokA0olaXz5C0nNg2RC3SQVjs73AXlyUCS2K1QAOygrRo4rGynliUkfLSIhp8zuOPbS\_T1YqrsVeQcoP4A2448U62O6f7HNVXvkr3wD9Ci9mn5Sj7fhNs9ukNk4Qo=]
- Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. *Journal of Medicinal and Chemical Sciences* [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE\_IkjZT5IM5LuhHqw4VVZFDG136iLcZKwzbhIEeVd2Uy8jVEjAtKzmSFx1pOGMrJr-rLhaLKC9305zDKusUS1cvXG-qvOIXpwdazF=]
- ChemicalBook. 1-(diphenylmethyl)-3,3-difluoro-azetidine(288315-02-6) 1h nmr. ChemicalBook. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/gQXE10mbjX9KAODXLMQncbG2rwUBGrJ\\_DGpW6zljDH\\_0nTUk9yQM4gGo\\_0zyVc3LPiKzUf3o\\_XgQrZU6Eb2-7V2C83FgiGuxlAeEe6TlQNLm](https://vertexaisearch.cloud.google.com/grounding-api-redirect/gQXE10mbjX9KAODXLMQncbG2rwUBGrJ_DGpW6zljDH_0nTUk9yQM4gGo_0zyVc3LPiKzUf3o_XgQrZU6Eb2-7V2C83FgiGuxlAeEe6TlQNLm)]
- Central Laboratories UCT Prague. (2016, February 1). Laboratory of Organic Elemental Analysis. Central Laboratories UCT Prague. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/\\_oDCI3Nxtzy9xHtA1W1fMk\\_MNX1c3amxKNW5wzv-MrGxpJT1unhERc-Nn-Q2CPgMHjE-C\\_SA1ceLVAOroZyCe03m6kxV\\_ySPEvupne0sNqlzrFz](https://vertexaisearch.cloud.google.com/grounding-api-redirect/_oDCI3Nxtzy9xHtA1W1fMk_MNX1c3amxKNW5wzv-MrGxpJT1unhERc-Nn-Q2CPgMHjE-C_SA1ceLVAOroZyCe03m6kxV_ySPEvupne0sNqlzrFz)]
- Miller, R. F., & Hunt, H. (2002). Determination of fluorine in organic compounds: Microcombustion method. *Industrial & Engineering Chemistry Research* [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5uZNgMkJQoYr9XDtC1DLa5Ne1t-9-iExWr0X4BL3bL3-xzNgl3f07xvyA8WUNP7xq\_1YJh1NNxPCa66DgZl3cfzWB1OO1FN4=]
- Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds. Chemistry Stack Exchange. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/HpesAsLaa8W9WT0y4AHG0DYhkhxQle2eUNPo31qsaolNA1u3jltMEJsAhqyMNu91oavBMzDUt6BSmW5AVJoBkfQLerDITO9AvVSEu3C3H2dqentsvNWyyifzZUh4JYQ5NU6WtHxfX55Yj9M5j0Q2TE03M6yOm22qJ93\\_1as7qgCZnN8=](https://vertexaisearch.cloud.google.com/grounding-api-redirect/HpesAsLaa8W9WT0y4AHG0DYhkhxQle2eUNPo31qsaolNA1u3jltMEJsAhqyMNu91oavBMzDUt6BSmW5AVJoBkfQLerDITO9AvVSEu3C3H2dqentsvNWyyifzZUh4JYQ5NU6WtHxfX55Yj9M5j0Q2TE03M6yOm22qJ93_1as7qgCZnN8=)]
- Nichols, M. L., & Schempf, J. M. (1953). Elementary Analysis of Organic Fluorine Compounds. *Analytical Chemistry*, 25(10), 1529-1531. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/uWPNhskrs-5Q9n6ReHUFik4ALQJ-ozl7pUd\\_Hg1kgmY4FpPBq1PerDXqE5b\\_nJAjunNs9k92l0oGF1ssxDAM1DQq2dNq5dKlccu9rKzMxh09\\_-N7tr](https://vertexaisearch.cloud.google.com/grounding-api-redirect/uWPNhskrs-5Q9n6ReHUFik4ALQJ-ozl7pUd_Hg1kgmY4FpPBq1PerDXqE5b_nJAjunNs9k92l0oGF1ssxDAM1DQq2dNq5dKlccu9rKzMxh09_-N7tr)]
- Xu, J. (2017). Synthesis of Azetidines. *Chinese Journal of Organic Chemistry*, 37(1), 1-17. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect-LDtGSE6gahu\\_2Oyx257V\\_bEdnTqf1zApkdkjokXNkPTLgodBLxNsCWNTabLa2sKfWrrlig8lqeHvr2lFkglgeCeGxnN95jtULGle1M2tsNovy1TcO1pdO](https://vertexaisearch.cloud.google.com/grounding-api-redirect-LDtGSE6gahu_2Oyx257V_bEdnTqf1zApkdkjokXNkPTLgodBLxNsCWNTabLa2sKfWrrlig8lqeHvr2lFkglgeCeGxnN95jtULGle1M2tsNovy1TcO1pdO)]
- Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal. [<https://vertexaisearch.cloud.google.com/grounding-api-redirect>]
- National Institute of Standards and Technology. Azetidine. NIST WebBook. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYC4wmFfM0XOd\\_IGns33XMDsSwzXeebC8rW4ZGEK\\_3p-Lm1Fp3EahixczNo6ddafDy\\_1tEGQ6S3-x6eYvxbRMjshyRKRNXz7Db6zNgsZdQCGnu9Dh](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYC4wmFfM0XOd_IGns33XMDsSwzXeebC8rW4ZGEK_3p-Lm1Fp3EahixczNo6ddafDy_1tEGQ6S3-x6eYvxbRMjshyRKRNXz7Db6zNgsZdQCGnu9Dh)]
- Cihan-Üstündağ, G., & Alankuş-Çalışkan, Ö. (2017). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe. *Journal of Fluorine Chemistry*, 168, 57-65. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDeJXv4t2OidMIVCQ0GjNwSzYQgnXwT6Y6hIETXCnq3HkHV-jdeCRMPvpeQX1tz4lcFrhj\\_V0vKQccwJ7OP2qeBlutVSLe161spRoOTbK0vkqNaKmQ==](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDeJXv4t2OidMIVCQ0GjNwSzYQgnXwT6Y6hIETXCnq3HkHV-jdeCRMPvpeQX1tz4lcFrhj_V0vKQccwJ7OP2qeBlutVSLe161spRoOTbK0vkqNaKmQ==)]
- Keshipeddy, S., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead Compounds. *Journal of Fluorine Chemistry*, 143, 1-10. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh\\_IDP2PLWSRvYhTyNbtD6Lpy5jBs\\_fmlhz6XkaoV7ZcKd7GQWtjHtJzO4skxs7bg7odqe\\_Tg0JVs93PFzXo98Z4bsGb4HHidHaOPE0xiNe2daWUIGk-E1UNQ==](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh_IDP2PLWSRvYhTyNbtD6Lpy5jBs_fmlhz6XkaoV7ZcKd7GQWtjHtJzO4skxs7bg7odqe_Tg0JVs93PFzXo98Z4bsGb4HHidHaOPE0xiNe2daWUIGk-E1UNQ==)]
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. *Advanced Journal of Fluorine Chemistry*, 2025, 1-10. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG-zzgnf5t7dy\\_i57W4eNWEzGuuwDpREdPqnyGMygpx3np81ZC1U9DfXz4INW0ILNsR00M8t16\\_fnpzPpb6aTuUneLgyle\\_Dq5Ps0WN0S-Up8Ha4EkwlUu5iD1nRVeFseFNcKwfBfE8xfEXQ==](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG-zzgnf5t7dy_i57W4eNWEzGuuwDpREdPqnyGMygpx3np81ZC1U9DfXz4INW0ILNsR00M8t16_fnpzPpb6aTuUneLgyle_Dq5Ps0WN0S-Up8Ha4EkwlUu5iD1nRVeFseFNcKwfBfE8xfEXQ==)]
- Kuna, A. K., Ganapaty, S., & Radha, G. V. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients. *Journal of Chromatography A*, 10(1), 256-263. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMH4sv4f7IYjxMd8YaKc20jA7mQnIY4e-JgbB3a8dZ2nSThtYUWhXPahGHhrwbpPjnUtAw-TCTz9\\_f\\_tTql1--eCBN\\_nEm1QQUzw==](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMH4sv4f7IYjxMd8YaKc20jA7mQnIY4e-JgbB3a8dZ2nSThtYUWhXPahGHhrwbpPjnUtAw-TCTz9_f_tTql1--eCBN_nEm1QQUzw==)]
- Wallace, E. M., et al. (2010). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). *Journal of Medicinal Chemistry*, 53(22), 8130-8142. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsdSCopZygQ\\_aSPsOj4-8W-NthxYy3FxTfkIcWapMlICUMYwIud-nz82nj4yW3qRPsWhiZO880gdZfaJU0ul4m6XCSA8A0YO3KmPXgh7aEG8GngOpZN6GKYUpgk63hD9knvQcnvQhZ5n8ytEP8p82\\_gR-UjmA==](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsdSCopZygQ_aSPsOj4-8W-NthxYy3FxTfkIcWapMlICUMYwIud-nz82nj4yW3qRPsWhiZO880gdZfaJU0ul4m6XCSA8A0YO3KmPXgh7aEG8GngOpZN6GKYUpgk63hD9knvQcnvQhZ5n8ytEP8p82_gR-UjmA==)]

- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [<https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLNiCBAwIm0z3kWgonKuN0Q4OH4ZPRchFQyGbXoOieu7dXgyC4YAoQm89IauuDriMTbDbHBtA5tGELYo0Y7V2hQvdd7UIS0A8T5pMcV19IxiuUKC9hhFPYutNOvmcnoCV9Cd9EoTpKsMLJHL5WFkDa7s>]
- National Center for Biotechnology Information. Azetidine. PubChem. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyHE0g8iTnIH2Wod4u0Ehcc5l7N4b2\\_bJzg0240\\_AFd152yS5eqvqyqosTle93PSLeGI0trFIHF70dYmKAsa-K18nEXfszn8ZJF-dCJcLSTCIxIN-tEyMJEo\\_zl](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyHE0g8iTnIH2Wod4u0Ehcc5l7N4b2_bJzg0240_AFd152yS5eqvqyqosTle93PSLeGI0trFIHF70dYmKAsa-K18nEXfszn8ZJF-dCJcLSTCIxIN-tEyMJEo_zl)]
- Burian, T., & Císařová, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycles. *Archiv der Pharmazie*, 354(8), e2100083. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmlrlznhAffEWlxWjgo-4I86lIQ\\_p2QbsXXyIDFCHg20xjYWOWoolXGX6SHu1DPvX4u4YfhqmmuNqZe4l2nEJr5uvYQIs=](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmlrlznhAffEWlxWjgo-4I86lIQ_p2QbsXXyIDFCHg20xjYWOWoolXGX6SHu1DPvX4u4YfhqmmuNqZe4l2nEJr5uvYQIs=)]
- SciELO. Article. SciELO. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW72cWP7i9o\\_7hFpA7RZ9CjABBiEilxKYLYVdt6T9IA\\_aW8nDAnDB6Gn\\_lIWuYCRbWSjrz7U-KOMvt2eEwEuTG2euqwm1DFRI-xx04vEdYzYogflUs](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW72cWP7i9o_7hFpA7RZ9CjABBiEilxKYLYVdt6T9IA_aW8nDAnDB6Gn_lIWuYCRbWSjrz7U-KOMvt2eEwEuTG2euqwm1DFRI-xx04vEdYzYogflUs)]
- Kumar, A., et al. (2021). Azetidines of pharmacological interest. *Archiv der Pharmazie*, 354(8), e2100083. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcs28kWGDNbu48Zi2XZBjJfJWzT0XPzaWrFyRkt91s89\\_aHDn6E-wql3nB8WVYROP2F1o97qfYAtg4hL1Zx\\_9oJyK5JuMgVxBurç](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcs28kWGDNbu48Zi2XZBjJfJWzT0XPzaWrFyRkt91s89_aHDn6E-wql3nB8WVYROP2F1o97qfYAtg4hL1Zx_9oJyK5JuMgVxBurç)]
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. *HETEROCYCLES*, 84(1), 223-259. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7r\\_FXHpnwyMkxv5R7z3c\\_UVqHRY1guU55RqCf1KG0udgBT-XsnA5Y4O-DJKRs1POuWJ3uFyCIVsquh0bJiAWrH5lbtuwhshGvZFo1s3jbQbPB94UCeDGssfRFBuU1uiVzBQ25QkRhBxB6IMXEFHYv8tSJNhclkwNblu1rgFBukQC6G0A=](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7r_FXHpnwyMkxv5R7z3c_UVqHRY1guU55RqCf1KG0udgBT-XsnA5Y4O-DJKRs1POuWJ3uFyCIVsquh0bJiAWrH5lbtuwhshGvZFo1s3jbQbPB94UCeDGssfRFBuU1uiVzBQ25QkRhBxB6IMXEFHYv8tSJNhclkwNblu1rgFBukQC6G0A=)]
- National Center for Biotechnology Information. (2S)-2-(3,4-difluoro-2-methoxyphenyl)azetidine. PubChem. [<https://vertexaisearch.cloud.google.com/grounding-api-redirect/wGfxxWt7ALFgx6ikHy5ZvRCzI4So5sOHLDoTCYuE5Mzlx1gGHWdZtD6NNN9kSxTpS5gNTwYQmEdx6VRQfXgXdbYBb2HQfLV5uavyKScrOSUxA>]
- ResearchGate. (2025, August 6). "Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from 2-(3,4-difluoro-2-methoxyphenyl)azetidine. *Archiv der Pharmazie*, 354(8), e2100083. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1sJftYpnB1l2OeBWE68leS\\_heLLM1x0KuBeSMIG2tg0L1JwZFoZIwUfJejSc8qUn2Mhb1XligauDgnk4cCd8nPVncfTRdmWCQx1kQgH\\_0L8LPVXXOCDCRT8ZEEjrrnZdN2yljCZd4qrVpw4Sc4wmOPJdzLWM3JPs5Q1t3IKs\\_CQie9tPcrIphESO7tTZomZ5NwmvlpMOOX6QovGb4t6Bn29pESx4ihAnLN5A\\_QLhn7vzcWVPTeerJZzHX-MreXEdczPx-](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1sJftYpnB1l2OeBWE68leS_heLLM1x0KuBeSMIG2tg0L1JwZFoZIwUfJejSc8qUn2Mhb1XligauDgnk4cCd8nPVncfTRdmWCQx1kQgH_0L8LPVXXOCDCRT8ZEEjrrnZdN2yljCZd4qrVpw4Sc4wmOPJdzLWM3JPs5Q1t3IKs_CQie9tPcrIphESO7tTZomZ5NwmvlpMOOX6QovGb4t6Bn29pESx4ihAnLN5A_QLhn7vzcWVPTeerJZzHX-MreXEdczPx-)]
- Matrix Scientific. 3-[(2,3-Difluorophenyl)methyl]azetidine. Matrix Scientific. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG\\_rbd8aCH8oujXZ9jgx5xnWmADgiVIO9v6tCMHiE0Tmfjb7FAYX6Y5nn0\\_O\\_YkKoSWNRXv4sceTvoSisyuQJNaB5\\_WSxAeABFg2YEE4xLnAA17ZUK9Wrw1ksVMCIWI64I2W2HsumRQ=](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_rbd8aCH8oujXZ9jgx5xnWmADgiVIO9v6tCMHiE0Tmfjb7FAYX6Y5nn0_O_YkKoSWNRXv4sceTvoSisyuQJNaB5_WSxAeABFg2YEE4xLnAA17ZUK9Wrw1ksVMCIWI64I2W2HsumRQ=)]
- Pielech-Przybyska, K., et al. (2022). Simple, Accurate and Multianalyte Determination of Thirteen Active Pharmaceutical Ingredients in Polypills by HPLC-DAD and DIL. *Archiv der Pharmazie*, 354(8), e2100083. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6CBZOdI\\_fHxqfD\\_i0FkB0O2fTMfZyOZzsAxS8sC6rlhW0S83a9o8KMIdfibrBV24EBZjmGLwTuD4DjzVPY64p8D152v1SI-2u](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6CBZOdI_fHxqfD_i0FkB0O2fTMfZyOZzsAxS8sC6rlhW0S83a9o8KMIdfibrBV24EBZjmGLwTuD4DjzVPY64p8D152v1SI-2u)]
- ResearchGate. (PDF) Method Development for the Analysis of Pharmaceuticals with Acetylcholinesterase Activity in Water Using HPLC-DAD and DIL. *Archiv der Pharmazie*, 354(8), e2100083. [[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC\\_FaUWKjj7fvYy8\\_aWYqBNjJ3VQY-dCIQ7CepO0ontaVV5qjg3qpY0VcfHNWPx6svxOJFRaxuM1FbR68Y\\_vErwUJtNQxdc30SukMssju71\\_PvSBCdE0eE56q\\_QrQ\\_OTq2pVFbg8BJzgN-PmiiMrBRlcPv\\_Z0sDhrxQ5y-QvgfOe5Pcp4Olyxel2rGXmTOb35dvsxR03lWPQmlkCiHXn2VGqQqza1gYBTrbHFSJz7XZIY0pogzTkvk\\_io5m7UOhbOAHlc\\_kNmBZJBGpQNqlISrw5l](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC_FaUWKjj7fvYy8_aWYqBNjJ3VQY-dCIQ7CepO0ontaVV5qjg3qpY0VcfHNWPx6svxOJFRaxuM1FbR68Y_vErwUJtNQxdc30SukMssju71_PvSBCdE0eE56q_QrQ_OTq2pVFbg8BJzgN-PmiiMrBRlcPv_Z0sDhrxQ5y-QvgfOe5Pcp4Olyxel2rGXmTOb35dvsxR03lWPQmlkCiHXn2VGqQqza1gYBTrbHFSJz7XZIY0pogzTkvk_io5m7UOhbOAHlc_kNmBZJBGpQNqlISrw5l)]

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## Sources

1. Azetidines in medicinal chemistry: emerging applications and approved drugs | Scilit [scilit.com]
2. pubs.rsc.org [pubs.rsc.org]
3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
4. arborpharmchem.com [arborpharmchem.com]
5. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
7. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
8. jmchemsci.com [jmchemsci.com]
9. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
10. scielo.br [scielo.br]
11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
12. Identity determination and purity testing [chemcon.com]
13. globalresearchonline.net [globalresearchonline.net]

- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 18. Determination of fluorine in organic compounds: Microcombustion method [pubs.usgs.gov]
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